molecular formula C14H27ClO B046950 Myristoyl chloride CAS No. 112-64-1

Myristoyl chloride

Cat. No.: B046950
CAS No.: 112-64-1
M. Wt: 246.81 g/mol
InChI Key: LPWCRLGKYWVLHQ-UHFFFAOYSA-N
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Description

Myristoyl chloride, also known as Tetradecanoyl chloride, is a chemical compound with the linear formula CH3(CH2)12COCl . It is commonly used in laboratory settings .


Synthesis Analysis

This compound can be synthesized from myristic acid. The process involves converting myristic acid into this compound and coupling it with aryl amines to yield corresponding myristic acid derivatives . Another method involves reacting myristic acid with thionyl chloride under an ice bath at -5 °C .


Molecular Structure Analysis

The molecular formula of this compound is C14H27ClO . It has a molecular weight of 246.81 g/mol . The InChI key is LPWCRLGKYWVLHQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound is used in the synthesis of a variety of compounds. For example, it is used in the synthesis of 6-azafulleroid-6-deoxy-2,3-di-O-myristoylcellulose . It is also used in N-acylation of chitosan to introduce hydrophobicity for use as a matrix for drug delivery .


Physical and Chemical Properties Analysis

This compound is a liquid with a refractive index of n20/D 1.449 (lit.) . It has a boiling point of 250 °C/100 mmHg (lit.) and a melting point of -1 °C (lit.) . The density of this compound is 0.908 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Immune Response : Myristoylation, a process involving myristoyl chloride, is crucial in initiating immune cell signaling cascades. It plays a role in myelopoiesis, innate immune response, lymphopoiesis for T cells, and the formation of immunological synapse (Udenwobele et al., 2017).

  • Oil Absorption : Modified sugarcane bagasse with myristyl chloride can effectively absorb oil, suggesting its potential as a bio-based oil absorbent (Zhang et al., 2014).

  • Fungicidal Inhibitors : Protein N-myristoylation is essential for yeast and human fungal pathogens' survival. Understanding its enzymatic mechanisms can lead to targeted fungicidal inhibitors (Farazi, Waksman, & Gordon, 2001).

  • Gene Delivery : The myristoyl form of cationic imidazolinium compounds is effective for in vitro gene delivery, while the oleoyl form is more effective for in vivo gene delivery (Solodin et al., 1995).

  • Peptide Transport : Myristoyl-based transport can introduce peptides into living cells efficiently, with temperature dependence and no adverse effects on cell viability (Nelson et al., 2007).

  • Oncogenesis and Viral Replication : Myristoylation plays a role in various functions, including signaling pathways, oncogenesis, and viral replication. It can occur post-translationally in apoptotic cells (Martin, Beauchamp, & Berthiaume, 2011).

  • Protein Labeling : A method for selective and site-specific enzymatic labeling of proteins using myristoylation enables affinity purification and fluorescence detection without radioactive isotopes (Heal et al., 2011).

Mechanism of Action

Target of Action

Myristoyl chloride, also known as Tetradecanoyl chloride, primarily targets proteins in both eukaryotic and viral systems . The primary role of these proteins is to facilitate various biological functions, including signal transduction, cellular localization, and oncogenesis .

Mode of Action

This compound interacts with its protein targets through a process called N-myristoylation . This is a co-translational lipidic modification specific to the alpha-amino group of an N-terminal glycine residue of many eukaryotic and viral proteins . The process is catalyzed by the enzyme N-myristoyltransferase (NMT) . The attachment of a myristoyl group increases specific protein–protein interactions, leading to the subcellular localization of myristoylated proteins with its signaling partners .

Biochemical Pathways

The myristoylation process affects several biochemical pathways. It plays a vital role in cellular signaling pathways in several biological processes, especially in carcinogenesis and immune function . It is also involved in host defense against microbial and viral infections . Furthermore, myristoylation is a prerequisite step in initiating many immune cell signaling cascades .

Result of Action

The result of this compound’s action is the promotion of membrane binding . This is due to the covalent attachment of myristate, a common occurrence on a wide variety of viral and cellular proteins . This attachment plays a crucial role in promoting membrane binding, which is essential for the proteins to perform their functions .

Safety and Hazards

Myristoyl chloride is considered hazardous. It causes severe skin burns and eye damage. It is harmful if swallowed or inhaled . Contact with water liberates toxic gas .

Future Directions

The Myristoyl Chloride market is a dynamic arena shaped by constant innovation, strategic synergies, and a global perspective. Growth in this market is defined by the relentless pursuit of cutting-edge solutions that address evolving consumer needs and capitalize on technological breakthroughs . The global this compound market is projected to reach a significant value in the near future due to growing demand, technological advances, and emerging companies .

Biochemical Analysis

Biochemical Properties

In the realm of biochemical reactions, Myristoyl chloride is vital for the process of N-myristoylation . This process is catalyzed by N-myristoyltransferases (NMTs), which are ubiquitous enzymes in eukaryotes . The attachment of a myristoyl group, facilitated by this compound, increases specific protein-protein interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, protein N-myristoylation, facilitated by this compound, plays a crucial role in regulating innate immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the process of N-myristoylation . This process involves the attachment of myristic acid to the N-terminal glycine of a wide range of substrate proteins . This attachment adds a certain degree of regulation to myristoylated proteins, which is named the myristoyl switch .

Temporal Effects in Laboratory Settings

It is known that the process of N-myristoylation, which involves this compound, generally occurs co-translationally on newly synthesized polypeptides .

Metabolic Pathways

This compound is involved in the metabolic pathway of protein N-myristoylation . This process is catalyzed by the enzyme N-myristoyltransferase (NMT) .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely tied to the process of N-myristoylation . The attachment of a myristoyl group helps in the intracellular transport of proteins, allowing them to reach the appropriate cellular localization .

Subcellular Localization

The subcellular localization of this compound is linked to the proteins it helps modify. The myristoyl group, attached through the action of this compound, plays an important role in the localization of proteins to membranes . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

tetradecanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWCRLGKYWVLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059422
Record name Tetradecanoyl chloride
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Molecular Weight

246.81 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

112-64-1
Record name Tetradecanoyl chloride
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Record name Myristoyl chloride
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Record name Myristoyl chloride
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Record name Tetradecanoyl chloride
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Record name Myristoyl chloride
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Record name MYRISTOYL CHLORIDE
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Synthesis routes and methods

Procedure details

Myristoyl chloride was synthesized by refluxing myristic acid (7.0 g) and thionyl chloride (9 ml) in trichloroethylene (100 ml) for 3 h. The solvent was then evaporated.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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